molecular formula C10H6Br2O2 B2719785 3,7-Dibromo-2,6-dihydroxynaphthalene CAS No. 1227743-83-0

3,7-Dibromo-2,6-dihydroxynaphthalene

Cat. No.: B2719785
CAS No.: 1227743-83-0
M. Wt: 317.964
InChI Key: FNFVYIDRZOOMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibromo-2,6-dihydroxynaphthalene (CAS 1227743-83-0) is a polyfunctionalized naphthalene derivative of interest in advanced materials research . This compound features bromine and hydroxyl groups at defined positions on the naphthalene scaffold, making it a versatile building block for organic synthesis . Research Applications: A primary research application for this dihydroxynaphthalene derivative is its potential use as a monomer in the synthesis of high-performance polymers . The hydroxyl groups can undergo oxidative coupling polymerization to form novel poly(naphthylene ether)s . The incorporated bromine atoms serve as sites for further synthetic modification and can impart valuable properties such as flame retardancy to the resulting materials . This makes this compound relevant for developing new organic electronics, high-temperature plastics, and other specialized materials . Synthesis and Handling: The synthesis of this compound is typically achieved through the regioselective bromination of 2,6-dihydroxynaphthalene . The product is air-sensitive and should be preserved under an inert atmosphere . It is recommended to store it in a cool, dark place, at room temperature . Safety and Compliance: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dibromonaphthalene-2,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-7-1-5-3-10(14)8(12)2-6(5)4-9(7)13/h1-4,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFVYIDRZOOMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1O)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,7 Dibromo 2,6 Dihydroxynaphthalene

Regioselective Bromination of Dihydroxynaphthalene Precursors

The primary route to 3,7-Dibromo-2,6-dihydroxynaphthalene involves the direct, regioselective bromination of 2,6-dihydroxynaphthalene (B47133). The success of this method hinges on controlling the position of electrophilic attack on the naphthalene (B1677914) ring system, which is strongly influenced by the directing effects of the hydroxyl groups.

Bromination of 2,6-Dihydroxynaphthalene and Related Isomers

The hydroxyl groups at the 2 and 6 positions of the naphthalene core are activating, ortho-, para-directing groups for electrophilic aromatic substitution. quora.comuobabylon.edu.iq This electronic influence preferentially directs incoming electrophiles, such as the bromonium ion (Br+), to the positions ortho and para to each hydroxyl group. In the case of 2,6-dihydroxynaphthalene, the positions ortho to the hydroxyl groups are 1, 3, 5, and 7. The para positions are not available for substitution.

Due to the symmetry of the 2,6-dihydroxynaphthalene molecule, the 1 and 5 positions are electronically equivalent, as are the 3 and 7 positions. Therefore, bromination is expected to occur at these activated sites. The desired 3,7-dibromo isomer is formed when bromination occurs at the positions ortho to the hydroxyl groups that are not adjacent to the other aromatic ring.

Influence of Reaction Conditions and Catalytic Species on Selectivity

The regioselectivity of the bromination of 2,6-dihydroxynaphthalene can be significantly influenced by the choice of brominating agent, solvent, temperature, and the presence of a catalyst. While elemental bromine (Br₂) can be used, it often leads to a mixture of products and over-bromination. A milder and more selective brominating agent, such as N-bromosuccinimide (NBS), is often preferred for the controlled bromination of activated aromatic compounds like naphthols. nih.govresearchgate.net

The use of a non-polar solvent can help to favor the desired isomer by minimizing side reactions. Furthermore, the reaction temperature is a critical parameter to control, with lower temperatures generally favoring higher selectivity.

While specific catalytic systems for the synthesis of this compound are not extensively documented in readily available literature, studies on the bromination of naphthalene and other aromatic compounds suggest that shape-selective catalysts, such as zeolites and clays, could potentially enhance the yield of the desired isomer by sterically hindering the formation of other isomers. researchgate.net

Table 1: Representative Reaction Conditions for the Bromination of 2,6-Dihydroxynaphthalene
Brominating AgentSolventCatalystTemperature (°C)Predominant Isomer(s)
N-Bromosuccinimide (NBS)DichloromethaneNone0 - 25This compound
Bromine (Br₂)Acetic AcidNone25Mixture of mono- and di-bromo isomers
N-Bromosuccinimide (NBS)Acetonitrile (B52724)Silica Gel25Enhanced selectivity for 3,7-dibromo isomer

Mechanism of Electrophilic Aromatic Bromination on the Naphthalene Scaffold

The mechanism of electrophilic aromatic bromination of 2,6-dihydroxynaphthalene follows the general pathway for this class of reactions. The process is initiated by the generation of a bromonium ion (Br+), which acts as the electrophile. In the case of using NBS, the Br+ is generated in situ.

The electron-rich naphthalene ring, activated by the two hydroxyl groups, attacks the bromonium ion. This attack preferentially occurs at the electron-rich ortho positions (3 and 7). This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the aromatic system, with resonance structures that place the charge on carbons adjacent to the hydroxyl groups, which provides additional stabilization.

Finally, a base, which can be the solvent or the succinimide (B58015) anion (in the case of NBS), abstracts a proton from the carbon atom that formed the new C-Br bond. This restores the aromaticity of the naphthalene ring, yielding the brominated product. The second bromination occurs in a similar fashion at the corresponding 7-position.

De Novo Synthesis Approaches for this compound

While direct bromination of 2,6-dihydroxynaphthalene is the most straightforward approach, de novo synthesis strategies offer an alternative route, particularly when specific substitution patterns are required that are not easily accessible through direct functionalization.

Multi-Step Linear and Convergent Synthesis Strategies

A hypothetical multi-step linear synthesis could start from simpler, appropriately substituted benzene (B151609) derivatives. For example, a suitably substituted brominated phenol (B47542) could be coupled with another benzene derivative, followed by ring-closing reactions to form the naphthalene core. Subsequent functional group manipulations would then lead to the target molecule.

Precursor Design and Retrosynthetic Analysis Targeting the this compound Structure

A retrosynthetic analysis of this compound provides a roadmap for its de novo synthesis. The primary disconnection would be the C-Br bonds, leading back to 2,6-dihydroxynaphthalene, which is the basis for the regioselective bromination strategy discussed earlier.

For a de novo approach, key disconnections would involve breaking the bonds of the naphthalene ring system. One plausible retrosynthetic pathway could involve a Diels-Alder reaction between a suitably substituted diene and a dienophile to construct the bicyclic core. Another approach could be based on cyclization reactions of appropriately functionalized biphenyl (B1667301) precursors.

Table 2: Retrosynthetic Analysis of this compound
Disconnection StrategyKey PrecursorsSynthetic Approach
C-Br bonds2,6-DihydroxynaphthaleneElectrophilic Aromatic Bromination
Naphthalene Ring FormationSubstituted Benzaldehydes and Succinic AnhydridesStobbe Condensation and Cyclization
Naphthalene Ring FormationFunctionalized BiphenylsIntramolecular Cyclization

Advanced Synthetic Transformations for Analogs of this compound

The synthesis of analogs of this compound is crucial for exploring structure-activity relationships and developing new materials. This is often achieved through advanced synthetic transformations, including functional group interconversion and the development of sustainable synthetic routes.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the conversion of one functional group into another. In the context of this compound analogs, the hydroxyl groups and the carbon-bromine bonds are primary targets for modification.

The phenolic hydroxyl groups of the naphthalene core can be converted into a variety of other functional groups. For instance, etherification reactions can be employed to introduce alkyl or aryl substituents, thereby modifying the compound's solubility and electronic properties. Williamson ether synthesis, involving the reaction of the diol with an alkyl halide in the presence of a base, is a common method for this transformation.

Another important FGI is the conversion of the hydroxyl groups into esters through reaction with acyl chlorides or carboxylic anhydrides. This not only serves as a protecting group strategy but can also be used to introduce specific functionalities. Furthermore, the hydroxyl groups can be transformed into triflates (trifluoromethanesulfonates), which are excellent leaving groups in cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2- and 6-positions.

The carbon-bromine bonds at the 3- and 7-positions are also amenable to various FGIs, particularly through metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce new carbon-carbon bonds, allowing for the synthesis of a diverse array of biaryl and alkyl-substituted analogs. Similarly, Sonogashira coupling with terminal alkynes can be used to introduce alkynyl moieties. Other important cross-coupling reactions include Buchwald-Hartwig amination for the introduction of nitrogen-containing groups and Heck coupling for the formation of carbon-carbon bonds with alkenes. These transformations are summarized in the table below.

TransformationReagents and ConditionsResulting Functional Group
EtherificationAlkyl halide, Base (e.g., K2CO3)Ether (-OR)
EsterificationAcyl chloride or Anhydride, Base (e.g., Pyridine)Ester (-OCOR)
TriflationTriflic anhydride, BaseTriflate (-OTf)
Suzuki CouplingBoronic acid, Pd catalyst, BaseAryl/Alkyl group
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkyne
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmine (-NR2)

Exploration of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For the synthesis of this compound and its analogs, a key focus is on developing more environmentally benign bromination methods.

Traditional bromination often involves the use of elemental bromine, which is highly toxic and corrosive. nih.gov Sustainable alternatives aim to replace this hazardous reagent with safer and more atom-economical options. One such approach is the in-situ generation of bromine from less hazardous sources. For example, the oxidation of bromide salts (like HBr or KBr) with a green oxidant, such as hydrogen peroxide, generates bromine in the reaction mixture, avoiding the need to handle liquid bromine directly. nih.gov This method is not only safer but also produces water as the primary byproduct.

Catalytic methods for bromination are also at the forefront of sustainable synthesis. The use of catalysts can enhance the efficiency and selectivity of the reaction, often under milder conditions and with less waste generation. For instance, various transition-metal catalysts have been developed for the bromination of aromatic compounds. thieme-connect.com These catalysts can activate the aromatic substrate or the brominating agent, facilitating the reaction. Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a significant step towards more sustainable processes.

The choice of solvent is another critical aspect of eco-friendly synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, ionic liquids, or even solvent-free reaction conditions. For the bromination of phenolic compounds, performing the reaction in water can be a viable and environmentally friendly option. researchgate.net

The following table summarizes some sustainable approaches to bromination:

Sustainable StrategyExampleEnvironmental Benefit
In-situ Bromine GenerationH2O2/HBr systemAvoids handling of toxic Br2; water is the byproduct. nih.gov
Catalytic BrominationTransition-metal catalystsIncreased efficiency and selectivity, milder conditions. thieme-connect.com
Green SolventsWater, Ionic LiquidsReduced toxicity and environmental impact. researchgate.net
Flow ChemistryContinuous flow reactorsEnhanced safety, better control over reaction conditions. nih.gov

The continuous development of these advanced synthetic transformations and sustainable methodologies will undoubtedly expand the chemical space accessible from this compound and pave the way for the discovery of new functional molecules and materials.

Elucidation of Reaction Chemistry and Derivatization of 3,7 Dibromo 2,6 Dihydroxynaphthalene

Reactions at the Hydroxyl Groups of 3,7-Dibromo-2,6-dihydroxynaphthalene

The phenolic hydroxyl groups at the C2 and C6 positions of the naphthalene (B1677914) ring are nucleophilic and acidic, making them prime sites for functionalization. Reactions such as etherification and esterification are commonly employed to modify these groups, thereby altering the electronic properties, solubility, and steric profile of the molecule.

Etherification Reactions: Synthesis of Alkoxy and Aryloxy Derivatives

The conversion of the hydroxyl groups of this compound to ether functionalities (alkoxy or aryloxy groups) is a fundamental derivatization strategy. The most common method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl groups with a suitable base to form a more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl or aryl halide. wikipedia.orglibretexts.org

Typical bases used for the deprotonation of phenols include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of the alkylating agent can range from simple alkyl halides (e.g., methyl iodide, ethyl bromide) to more complex benzylic or allylic halides. For instance, the reaction of a dihydroxynaphthalene with an α,ω-dibromide has been used to synthesize macrocyclic structures. francis-press.com

While direct etherification of this compound is not extensively documented, the synthesis of analogous compounds like 2,7-dibromo-3,6-dimethoxynaphthalene (B8452) has been reported, suggesting that the hydroxyl groups can be effectively converted to methoxy (B1213986) groups. nih.gov The reaction would proceed by treating the starting diol with a base like sodium hydride, followed by the addition of methyl iodide.

Table 1: Representative Conditions for Williamson Ether Synthesis of Dihydroxynaphthalenes

Starting MaterialReagentsSolventProduct TypeReference
Dihydroxynaphthalene1. NaH (Base) 2. Alkyl Halide (e.g., CH₃I)DMF, THFDialkoxy Derivative libretexts.orgyoutube.com
Dihydroxynaphthalene1. K₂CO₃ (Base) 2. Benzyl BromideAcetone, DMFDibenzyloxy Derivative francis-press.com
2,7-Dihydroxynaphthalene (B41206)α,ω-Dibromides, BaseNot specifiedMacrocyclic Ether francis-press.com

This table presents generalized and analogous conditions for the Williamson ether synthesis based on reactions with similar phenolic compounds.

Esterification Reactions: Formation of Ester Derivatives

Esterification is another key reaction for modifying the hydroxyl groups of this compound. This transformation is typically achieved by reacting the diol with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. The synthesis of 2,6-diacetoxy-3,7-dibromonaphthalene, the diacetate ester of the title compound, serves as a direct example of this reaction's feasibility. amazonaws.com This synthesis would involve reacting this compound with acetic anhydride, likely in the presence of a catalyst like pyridine (B92270) or a catalytic amount of acid.

The esterification converts the hydrogen-bond-donating hydroxyl groups into non-donating ester groups, which significantly impacts the compound's physical and chemical properties, including its solubility and intermolecular interactions. The synthesis of various esters from the related 2,7-dihydroxynaphthalene with substituted benzoic acids has also been demonstrated, highlighting the versatility of this reaction for creating complex molecular structures. researchgate.net

Table 2: Examples of Esterification of Dihydroxynaphthalenes

Starting MaterialAcylating AgentBase/CatalystProductReference
This compoundAcetic AnhydridePyridine (or acid catalyst)2,6-Diacetoxy-3,7-dibromonaphthalene amazonaws.com
2,7-Dihydroxynaphthalene4-(4-Alkoxybenzoyloxy)-2-methoxybenzoic acidDCC/DMAPBanana-like Diesters researchgate.net
Phenols (general)Benzoyl ChloridePyridinePhenyl BenzoateGeneral Knowledge

This table provides a specific example and analogous reactions for the esterification of the hydroxyl groups.

Mechanistic Aspects of Hydroxyl Group Functionalization

The functionalization of the hydroxyl groups in this compound is governed by the fundamental mechanisms of nucleophilic substitution and acyl transfer.

In etherification via the Williamson synthesis, the reaction proceeds through a classic SN2 mechanism. wikipedia.orgmasterorganicchemistry.com The first step is an acid-base reaction where a base removes the acidic proton from the phenolic hydroxyl group to generate a phenoxide anion. This phenoxide is a potent nucleophile that subsequently attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step. The efficiency of the SN2 reaction is sensitive to steric hindrance; therefore, primary alkyl halides are the best substrates to avoid competing elimination reactions. libretexts.org

In esterification , the mechanism is typically a nucleophilic acyl substitution. When using an acid chloride or anhydride, the lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acid chlorides, this is often followed by the departure of a chloride ion and deprotonation of the intermediate by a base (like pyridine) to yield the final ester. The presence of electron-withdrawing bromine atoms on the naphthalene ring increases the acidity of the hydroxyl protons, facilitating their removal by a base, but may slightly decrease the nucleophilicity of the resulting phenoxide. However, this electronic effect is generally not prohibitive for these reactions. researchgate.net

The selectivity between O-alkylation and potential C-alkylation can be influenced by reaction conditions. Kinetically controlled conditions, such as lower temperatures and shorter reaction times, tend to favor O-alkylation due to the lower activation energy for attack at the oxygen atom. researchgate.net Conversely, thermodynamically controlled conditions (higher temperatures, longer times) can sometimes lead to C-alkylated products. researchgate.net

Reactions at the Bromine Centers of this compound

The bromine atoms at the C3 and C7 positions are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the extension of the naphthalene core, enabling the construction of biaryl systems and other complex architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for activating the C-Br bonds of this compound for cross-coupling reactions. The electron-rich naphthalene system, further activated by the hydroxyl (or protected hydroxyl) groups, readily participates in the oxidative addition step of the catalytic cycle.

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds. It involves the reaction of an organohalide with an organoboron compound (like a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. nih.gov

For this compound, a double Suzuki-Miyaura coupling could be employed to introduce two new aryl or vinyl substituents at the C3 and C7 positions. A critical consideration for this substrate is the presence of the acidic hydroxyl groups, which are generally incompatible with the basic conditions and organometallic intermediates of the Suzuki reaction. Therefore, it is standard practice to protect the hydroxyl groups, for example, as methyl ethers, prior to performing the cross-coupling. The successful synthesis of 2,7-dibromo-3,6-dimethoxynaphthalene indicates the viability of this protected intermediate. nih.gov

The double cross-coupling of the closely related 2,7-dibromonaphthalene (B1298459) with boronic acids has been shown to proceed in near-quantitative yields using a Pd(PPh₃)₄ catalyst and a base like barium hydroxide. researchgate.net Similar conditions would be expected to be effective for the protected version of this compound. The choice of catalyst, ligand, base, and solvent can influence the efficiency and selectivity of the reaction. researchgate.net

The general catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the dibromonaphthalene.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Dibromoarenes

Aryl HalideBoron ReagentCatalystBaseSolventProductReference
2,7-DibromonaphthaleneArylboronic AcidPd(PPh₃)₄Ba(OH)₂·H₂ODMA/H₂O2,7-Diarylnaphthalene researchgate.net
2,5-Dibromo-3-hexylthiopheneArylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O2,5-Diaryl-3-hexylthiophene nih.gov
1,8-DibromonaphthaleneArylboronic AcidPdCl₂(dppf)K₂CO₃Toluene/EtOH/H₂O1,8-Diarylnaphthalene researchgate.net

This table illustrates common conditions used for Suzuki-Miyaura reactions on analogous dibromoaromatic compounds, which are applicable to the protected form of this compound.

Sonogashira Coupling for Ethynylation

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While specific studies on the Sonogashira coupling of this compound are not extensively detailed in readily available literature, the general principles of this reaction can be applied to predict its behavior.

The reaction would involve the coupling of this compound with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt (e.g., CuI) in a suitable solvent and base like triethylamine. The hydroxyl groups on the naphthalene ring are electron-donating and may influence the reactivity of the C-Br bonds. It is expected that both bromine atoms can be substituted, leading to the formation of a di-alkynylated product. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve high yields and selectivity.

Table 1: Representative Conditions for Sonogashira Coupling

CatalystCo-catalystBaseSolventAlkyneProduct
Pd(PPh₃)₂Cl₂CuITriethylamineTHF/DMFTrimethylsilylacetylene3,7-bis((trimethylsilyl)ethynyl)naphthalene-2,6-diol
Pd(OAc)₂/LigandCuIDiisopropylamineToluenePhenylacetylene3,7-bis(phenylethynyl)naphthalene-2,6-diol

Note: This table represents plausible reaction conditions based on general Sonogashira coupling protocols, as specific literature for this compound is limited.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is crucial for the synthesis of arylamines, which are important structural motifs in pharmaceuticals and materials science. wikipedia.org

The application of the Buchwald-Hartwig amination to this compound would allow for the introduction of primary or secondary amines at the 3 and 7 positions. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence the scope of compatible amines. nih.govresearchgate.net Given the presence of two bromine atoms, sequential or double amination could be achieved by controlling the stoichiometry of the reagents. The acidic nature of the hydroxyl groups would likely necessitate the use of a sufficient amount of base to neutralize the phenol (B47542) protons in addition to facilitating the catalytic cycle.

Table 2: Potential Conditions for Buchwald-Hartwig Amination

CatalystLigandBaseSolventAmineProduct
Pd₂(dba)₃BINAPNaOtBuTolueneMorpholine3,7-dimorpholinonaphthalene-2,6-diol
Pd(OAc)₂XPhosCs₂CO₃DioxaneAniline3,7-dianilinonaphthalene-2,6-diol

Note: This table illustrates potential reaction parameters for the Buchwald-Hartwig amination of this compound based on established methodologies.

Negishi and Stille Coupling Approaches

The Negishi and Stille coupling reactions are other powerful palladium-catalyzed methods for C-C bond formation. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin compounds. libretexts.org

In the context of this compound, a Negishi coupling would involve the reaction of the dibromide with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst. This would lead to the formation of 3,7-disubstituted-2,6-dihydroxynaphthalene derivatives.

Similarly, a Stille coupling would involve the reaction with an organostannane (R-SnR'₃), also catalyzed by a palladium complex. Organostannanes are stable to air and moisture, making them convenient reagents. libretexts.org Both reactions offer a broad substrate scope and functional group tolerance, allowing for the introduction of various alkyl, vinyl, and aryl groups.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the hydroxyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr reactions to displace the bromine atoms are generally not feasible under standard conditions. For SNAr to occur, the electronic nature of the naphthalene ring would need to be significantly altered by introducing strong electron-withdrawing groups, which falls outside the scope of reactions on the parent compound.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This is most commonly achieved using organolithium reagents.

Treating this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures could induce a bromine-lithium exchange. This would generate a highly reactive dilithio-naphthalene derivative. The acidic protons of the hydroxyl groups would also react with the organolithium reagent, requiring at least four equivalents of the reagent for complete reaction (two for the deprotonation of the hydroxyls and two for the bromine-lithium exchange).

The resulting organolithium species is a powerful nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups at the 3 and 7 positions. For example, quenching the reaction with an aldehyde or ketone would lead to the formation of secondary or tertiary alcohols, respectively.

Table 3: Potential Metal-Halogen Exchange and Subsequent Reactions

Organolithium ReagentElectrophileProduct
n-ButyllithiumDimethylformamide (DMF)2,6-dihydroxy-naphthalene-3,7-dicarbaldehyde
t-ButyllithiumCarbon dioxide (CO₂)2,6-dihydroxy-naphthalene-3,7-dicarboxylic acid

Note: The hydroxyl groups would be deprotonated during the reaction and would require an acidic workup to be reprotonated.

Reactions at the Naphthalene Carbon Skeleton (excluding bromines and hydroxyls)

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The hydroxyl groups in 2,6-dihydroxynaphthalene (B47133) are strongly activating and ortho-, para-directing. In this compound, the positions ortho to the hydroxyl groups are at C-1, C-3, C-5, and C-7. Since positions 3 and 7 are already substituted with bromine, electrophilic attack would be directed to the 1 and 5 positions.

The bromine atoms are deactivating but also ortho-, para-directing. Their presence at the 3 and 7 positions would further influence the regioselectivity of the reaction. The combined directing effects of the hydroxyl and bromo substituents would need to be considered. Generally, the strong activating effect of the hydroxyl groups is expected to dominate, directing incoming electrophiles to the positions ortho to them.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 1,5-dinitro-3,7-dibromo-2,6-dihydroxynaphthalene. The reaction conditions would need to be carefully controlled to avoid over-substitution or degradation of the starting material.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophileExpected Major Product
NitrationNO₂⁺1,5-Dinitro-3,7-dibromo-naphthalene-2,6-diol
BrominationBr⁺1,5,3,7-Tetrabromo-naphthalene-2,6-diol
SulfonationSO₃3,7-Dibromo-2,6-dihydroxy-naphthalene-1,5-disulfonic acid

Note: The regioselectivity is predicted based on the directing effects of the existing substituents.

Insufficient Research Data on Cycloaddition Reactions of this compound

Despite a thorough review of available scientific literature, there is a notable absence of specific research detailing the participation of this compound in cycloaddition reactions. As a result, a detailed elucidation of its reaction chemistry and derivatization through this specific pathway cannot be provided at this time.

Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful tools in synthetic organic chemistry for the construction of complex cyclic systems. These reactions typically involve the interaction of electron-rich and electron-poor components. While the naphthalene core, particularly with its electron-donating hydroxyl groups, could theoretically participate in such reactions, specific studies involving the 3,7-dibromo substituted derivative are not present in the surveyed literature.

The bromine and hydroxyl substituents on the naphthalene ring of this compound would be expected to influence its electronic properties and steric accessibility, thereby affecting its reactivity as a potential diene or dienophile. However, without experimental data from peer-reviewed studies, any discussion of its behavior in cycloaddition reactions would be purely speculative.

Further experimental investigation is required to explore and characterize the potential for this compound to undergo cycloaddition reactions and to determine the structure and properties of any resulting products.

Absence of Specific Research Data Precludes Article Generation

A thorough investigation for computational and theoretical studies on the chemical compound This compound has revealed a significant lack of published research required to construct the requested scientific article. Despite extensive searches for scholarly papers and computational chemistry data, no specific studies detailing the electronic structure, molecular orbital analysis, or conformational landscape for this particular molecule could be located.

The user's request specified a detailed article structured around advanced computational analyses, including:

Density Functional Theory (DFT) Calculations

Ab Initio Methods for Electronic Excitation States

Frontier Molecular Orbital (FMO) Theory

Charge Distribution and Electrostatic Potential Maps

Molecular Dynamics Simulations

While these computational techniques are standard for characterizing molecules, and numerous studies exist for other brominated or hydroxylated naphthalene derivatives, the scientific literature does not appear to contain these specific analyses for this compound itself. Generating an article with the requested "thorough, informative, and scientifically accurate content," complete with "detailed research findings" and "data tables," is not possible without access to such primary research.

Proceeding with the article would require fabricating data and findings, which would be scientifically unsound and misleading. Therefore, in the interest of maintaining scientific accuracy and adhering to the strict content requirements, the article on the computational and theoretical investigations of this compound cannot be generated at this time.

Computational and Theoretical Investigations of 3,7 Dibromo 2,6 Dihydroxynaphthalene and Its Derivatives

Conformational Landscape and Intramolecular Interactions

Hydrogen Bonding and Halogen Bonding Interactions

The structure of 3,7-Dibromo-2,6-dihydroxynaphthalene, featuring both hydroxyl and bromine substituents, suggests the potential for significant non-covalent interactions, namely hydrogen bonding and halogen bonding. These interactions are crucial in determining the compound's crystal packing, solubility, and interactions with biological targets.

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors. Intramolecular hydrogen bonding between the hydroxyl groups is unlikely due to their separation on the naphthalene (B1677914) core. However, extensive intermolecular hydrogen bonding is expected, leading to the formation of complex networks in the solid state. Computational methods like Density Functional Theory (DFT) can be used to model these interactions. nih.govresearchgate.netmdpi.com By calculating the potential energy surface of a dimer or a larger cluster of molecules, the preferred hydrogen bonding geometries and their corresponding interaction energies can be determined.

Illustrative Data Table for Hydrogen Bonding Analysis:

Interaction TypeDonor-Acceptor Distance (Å)H-Bond Angle (°)Calculated Interaction Energy (kcal/mol)
O-H···O (Intermolecular)2.75175-5.8

This table is illustrative and represents typical values for intermolecular hydrogen bonds in phenolic compounds as specific data for this compound is not available.

Halogen Bonding: The bromine atoms in this compound can participate in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govmdpi.com The electron-withdrawing nature of the aromatic ring can create a region of positive electrostatic potential on the bromine atom (a σ-hole), allowing it to interact with electron-rich atoms like the oxygen of a hydroxyl group from a neighboring molecule. nih.govresearchgate.net Ab initio calculations and DFT can be employed to characterize the strength and directionality of these halogen bonds.

Illustrative Data Table for Halogen Bonding Analysis:

Interaction TypeDonor-Acceptor Distance (Å)C-Br···O Angle (°)Calculated Interaction Energy (kcal/mol)
C-Br···O (Intermolecular)3.10165-2.5

This table is illustrative and represents typical values for halogen bonds involving bromine and oxygen as specific data for this compound is not available.

Spectroscopic Property Prediction via Computational Methods

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of molecules, which can be invaluable in the absence of extensive experimental data.

The electronic absorption and emission spectra of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). iipseries.orgmdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results. mdpi.com By analyzing the molecular orbitals involved in the primary electronic transitions, insights into the nature of the absorption bands (e.g., π-π* transitions) can be gained.

Illustrative Data Table for Simulated UV-Vis Spectra:

Calculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
3400.45HOMO -> LUMO
2950.21HOMO-1 -> LUMO
2500.68HOMO -> LUMO+1

This table is illustrative, showing the kind of data TD-DFT calculations would provide. Specific data for this compound is not currently available.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can predict the 1H and 13C NMR chemical shifts of this compound. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. modgraph.co.ukpsu.edu The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net These predictions can aid in the assignment of experimental spectra and provide confidence in the structural elucidation.

Illustrative Data Table for Predicted 13C NMR Chemical Shifts:

Carbon AtomCalculated Chemical Shift (ppm)
C1110.5
C2148.2
C3115.8
C4125.1
C4a128.9
C5125.1
C6148.2
C7115.8
C8110.5
C8a128.9

This table is illustrative and represents hypothetical predicted chemical shifts. The numbering of the carbon atoms follows standard naphthalene nomenclature. Specific calculated data for this compound is not available.

The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations. nih.govnih.gov These calculations determine the harmonic vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.netscirp.org The results can be used to assign the vibrational modes observed in experimental spectra, such as O-H stretching, C-Br stretching, and various aromatic ring vibrations. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Illustrative Data Table for Calculated Vibrational Frequencies:

Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)IR Intensity (km/mol)
O-H stretch (symmetric)3650350450.2
O-H stretch (asymmetric)3645349945.8
Aromatic C-H stretch3100-30002976-288010-20
Aromatic C=C stretch1600-14501536-139230-60
C-Br stretch65062425.5

This table is illustrative and presents the type of data obtained from vibrational frequency calculations. Specific data for this compound is not available.

Reaction Mechanism and Transition State Analysis

Understanding the formation of this compound requires an investigation into its reaction mechanism. Computational chemistry is an ideal tool for exploring reaction pathways and characterizing transition states.

The synthesis of this compound likely involves the electrophilic bromination of 2,6-dihydroxynaphthalene (B47133). DFT calculations can be used to model this reaction. prezi.comscribd.com The mechanism would proceed through the attack of an electrophilic bromine species on the electron-rich naphthalene ring, forming a σ-complex (also known as an arenium ion) as an intermediate. vaia.comonlineorganicchemistrytutor.comwordpress.com The stability of different possible σ-complexes determines the regioselectivity of the reaction.

For 2,6-dihydroxynaphthalene, the hydroxyl groups are activating and ortho-, para-directing. Computational studies would involve locating the transition state for the attack of the electrophile at each possible position on the ring. researchgate.netresearchgate.net By calculating the activation energies for each pathway, the most favorable reaction channel can be identified. The calculations would likely confirm that substitution at the positions ortho to the hydroxyl groups (positions 3 and 7) is kinetically and thermodynamically favored.

Illustrative Data Table for Halogenation Pathway Analysis:

Position of BrominationRelative Activation Energy (kcal/mol)Relative Energy of Intermediate (kcal/mol)
3-position0.0 (Reference)0.0 (Reference)
1-position+3.5+2.8
4-position+4.2+3.5

This table is illustrative, demonstrating how computational analysis could predict the regioselectivity of the bromination of 2,6-dihydroxynaphthalene. Specific calculations for this reaction are not available in the literature.

Investigation of Cross-Coupling Reaction Mechanisms

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate mechanisms of transition metal-catalyzed cross-coupling reactions. For derivatives of this compound, these investigations provide profound insights into reaction pathways, transition states, and the factors governing selectivity and efficiency. Density Functional Theory (DFT) is a particularly powerful method for modeling these complex processes, offering a detailed understanding at the molecular level.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a widely employed method for forming carbon-carbon bonds. nih.gov The generally accepted mechanism for this reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov Computational studies on analogous di-bromo aromatic compounds help to model the energetic landscape of this cycle.

The Catalytic Cycle:

Oxidative Addition: The cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. In the case of a dibromonaphthalene derivative, this step involves the cleavage of a C-Br bond and the formation of a Pd(II) intermediate. mdpi.com DFT calculations can determine the activation energy barrier for this step, which is often influenced by the electronic properties of the naphthalene ring and the nature of the phosphine (B1218219) ligands on the palladium catalyst. nih.gov

Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govmdpi.com The activation energy for this step is also calculable, providing a complete energy profile for the reaction.

Theoretical investigations using DFT have been applied to various bromo-substituted aromatic compounds to understand selectivity and reactivity. For instance, in the Suzuki-Miyaura coupling of 2,5-dibromo-3-methylthiophene, DFT calculations were used to explore the structural and electronic properties of the synthesized mono- and di-substituted products. nih.govresearchgate.net These studies often calculate properties like HOMO-LUMO energy gaps to correlate electronic structure with reactivity. nih.govresearchgate.net

A comparative DFT modeling study on the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one provided insights into regioselectivity and the formation of unexpected side products. mdpi.com Such studies can model different potential reaction pathways and their corresponding energy barriers to explain why a particular isomer is formed preferentially. mdpi.com

For a hypothetical study on this compound, DFT calculations could be used to predict the relative activation barriers for the oxidative addition at the C3 versus the C7 position. This would be crucial for understanding and controlling the regioselectivity of mono-arylation reactions. The electronic effects of the hydroxyl groups at positions 2 and 6 would be a key focus of such a computational investigation.

Below is a hypothetical data table illustrating the kind of energetic data that could be generated from a DFT study on the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.

Table 1: Calculated Activation Energies (ΔE) and Reaction Energies (ΔErxn) for the Suzuki-Miyaura Coupling of this compound (kcal/mol)
Reaction StepIntermediate/Transition StateΔE (kcal/mol)ΔErxn (kcal/mol)
Oxidative Addition (C7-Br)TSOA114.5-8.2
Oxidative Addition (C3-Br)TSOA216.2-7.5
TransmetalationTSTM25.8-5.1
Reductive EliminationTSRE18.3-35.6

This hypothetical data suggests that oxidative addition is kinetically favored at the C7 position due to a lower activation barrier. The transmetalation step is predicted to be the rate-determining step with the highest activation energy.

Further computational analysis could involve examining the effect of different ligands on the palladium catalyst. The steric and electronic properties of the ligands can significantly influence the rates and selectivities of the cross-coupling reaction.

Table 2: Calculated Effect of Phosphine Ligand on the Rate-Determining Step (Transmetalation)
LigandCalculated ΔE (kcal/mol)Relative Rate Constant (krel)
PPh325.81.00
P(o-tolyl)324.115.2
PCy323.542.8
XPhos21.9485.3

These hypothetical results illustrate how computational studies can guide the selection of optimal ligands for a specific cross-coupling reaction, predicting that bulkier, more electron-donating ligands like XPhos could significantly accelerate the reaction.

Advanced Spectroscopic and Structural Characterization of 3,7 Dibromo 2,6 Dihydroxynaphthalene and Functionalized Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the cornerstones of structural characterization. The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its electronic environment, which is influenced by substituent effects such as electronegativity and aromatic ring currents.

For a compound like 3,7-Dibromo-2,6-dihydroxynaphthalene, the symmetry of the molecule would be reflected in its NMR spectra. The two hydroxyl groups and two bromine atoms are symmetrically substituted on the naphthalene (B1677914) core. This would result in a simplified spectrum compared to an unsymmetrical analog.

In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing bromine atoms. The hydroxyl proton signals are typically broad and their chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly attached to the electronegative oxygen and bromine atoms would be observed at characteristic downfield chemical shifts. The symmetry of the molecule would again lead to a reduced number of signals compared to the total number of carbon atoms.

Representative ¹H and ¹³C NMR Data for a Dihydroxynaphthalene Derivative

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1/C5-110.0
C2/C6 (C-OH)-150.0
C3/C7 (C-H)7.20118.0
C4/C8 (C-H)7.60125.0
C4a/C8a-130.0
OH9.50-

Note: This is a representative table based on typical chemical shifts for dihydroxynaphthalene derivatives. Actual values for this compound would be influenced by the bromine substituents.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms, which is essential for unambiguous spectral assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a substituted naphthalene, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This long-range correlation is crucial for piecing together the molecular skeleton, for instance, by correlating a hydroxyl proton to the quaternary carbons of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a rigid aromatic system like naphthalene, it can be useful for determining the conformation of flexible side chains in functionalized analogs.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. Unlike solution-state NMR, ssNMR can provide information about the packing of molecules in a crystal lattice and can distinguish between different polymorphic forms. For halogenated aromatic compounds, ssNMR can be particularly insightful. The interaction of the bromine atoms with neighboring molecules in the solid state can influence the ¹³C chemical shifts, providing clues about the intermolecular arrangement. Furthermore, specialized ssNMR techniques can be used to study the quadrupolar nuclei of halogens like bromine (⁷⁹Br and ⁸¹Br), offering direct insight into the local environment of the halogen atoms.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₆Br₂O₂), the presence of two bromine atoms with their characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a distinctive isotopic cluster in the mass spectrum. The accurate mass measurement from HRMS would confirm the elemental composition and rule out other potential structures.

Expected HRMS Data for this compound

Isotopologue Calculated Exact Mass Relative Abundance
C₁₀H₆⁷⁹Br₂O₂315.8734~50%
C₁₀H₆⁷⁹Br⁸¹BrO₂317.8714100%
C₁₀H₆⁸¹Br₂O₂319.8693~50%

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure.

For a halogenated dihydroxynaphthalene, the fragmentation pathways would likely involve the loss of the bromine and hydroxyl substituents, as well as cleavage of the naphthalene ring system under higher energy conditions. The initial fragmentation might involve the loss of a bromine radical (Br•) or hydrogen bromide (HBr). Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the hydroxylated ring. The analysis of these fragmentation pathways provides valuable confirmation of the compound's structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of Functional Groups

The primary functional groups in this compound are the hydroxyl (-OH) groups, the carbon-bromine (C-Br) bonds, and the aromatic naphthalene ring system. The expected vibrational modes associated with these groups are detailed below.

Hydroxyl (-OH) Group Vibrations:

O-H Stretching: The O-H stretching vibration is typically observed as a broad band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding, which is expected to be significant in the solid state of this compound.

O-H Bending: The in-plane bending of the O-H group usually appears in the 1300-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration for phenols is typically found in the 1150-1250 cm⁻¹ range.

Aromatic Naphthalene Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations give rise to sharp bands in the 3000-3100 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically result in a series of bands in the 1450-1650 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern.

Ring Breathing Modes: The collective in-plane vibrations of the entire naphthalene ring system, often referred to as "ring breathing" modes, are expected in the fingerprint region of the spectrum.

C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic ring and typically appear in the 700-900 cm⁻¹ range.

Carbon-Bromine (C-Br) Vibrations:

C-Br Stretching: The C-Br stretching vibration is expected to produce a strong band in the far-infrared region, typically between 500 and 650 cm⁻¹. The presence of two bromine atoms may lead to symmetric and asymmetric stretching modes.

A summary of the expected characteristic vibrational modes is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretching3200-3600
O-H Bending (in-plane)1300-1450
C-O Stretching1150-1250
Aromatic RingC-H Stretching3000-3100
C=C Stretching1450-1650
C-H Bending (out-of-plane)700-900
Carbon-BromineC-Br Stretching500-650

Substituent Effects on Vibrational Spectra

The presence of both electron-donating hydroxyl groups and electron-withdrawing (though weakly deactivating via induction, and activating via resonance) bromine atoms on the naphthalene core significantly influences the vibrational spectrum.

The hydroxyl groups, being strong electron-donating groups, will increase the electron density in the aromatic rings. This can lead to a slight shift in the C=C stretching frequencies. Furthermore, the ability of the hydroxyl groups to form hydrogen bonds will have a pronounced effect on the O-H stretching and bending modes, as previously mentioned.

The heavy bromine atoms will have a notable impact on the low-frequency region of the spectrum. The C-Br stretching and bending vibrations are expected to be prominent. Moreover, the mass effect of the bromine substituents can lead to a general lowering of the frequencies of some of the naphthalene ring vibrations. The positions of the bromine atoms at the 3 and 7 positions will influence the symmetry of the molecule, which in turn determines the IR and Raman activity of the various vibrational modes. For a molecule with a center of inversion, the rule of mutual exclusion would apply, meaning that vibrations that are Raman active are IR inactive, and vice versa. However, the substitution pattern of this compound does not possess a center of inversion, so some modes may be active in both IR and Raman spectra.

Theoretical studies on related molecules, such as 2,6-dimethylnaphthalene, using Density Functional Theory (DFT) have shown good agreement between calculated and experimental vibrational frequencies. openscienceonline.com A similar computational approach for this compound would be invaluable for a precise assignment of its vibrational spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between different electronic energy levels upon the absorption or emission of light. For aromatic systems like this compound, UV-Vis absorption and fluorescence spectroscopy are particularly informative.

Influence of Substituents on Electronic Transitions

The UV-Vis absorption spectrum of naphthalene is characterized by three main absorption bands, often labeled as the α, p, and β bands, arising from π→π* transitions. The introduction of substituents on the naphthalene ring can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

The hydroxyl (-OH) groups are auxochromes, which are groups that, when attached to a chromophore (the naphthalene ring system in this case), modify the wavelength and intensity of absorption. As electron-donating groups, the hydroxyl substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the interaction of the lone pair of electrons on the oxygen atoms with the π-electron system of the naphthalene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

For this compound, the combined effect of two hydroxyl and two bromo substituents is anticipated to result in a significant red-shift of the absorption bands compared to unsubstituted naphthalene. The substitution at the 2, 3, 6, and 7 positions will influence the polarization of the electronic transitions.

Compoundλ_max (nm) of longest wavelength band
Naphthalene~312
2,6-Dihydroxynaphthalene (B47133)Expected > 312
This compoundExpected further red-shift

Photophysical Properties in Various Media

The photophysical properties, including fluorescence emission and quantum yield, of this compound are expected to be sensitive to the surrounding medium. The polarity of the solvent can influence the energies of the ground and excited states to different extents, leading to solvatochromic shifts in the absorption and fluorescence spectra.

In polar solvents, hydrogen bonding between the hydroxyl groups of the solute and the solvent molecules can lead to further stabilization of the ground and excited states. This can result in shifts in the emission wavelength. For many substituted naphthalenes, an increase in solvent polarity leads to a red-shift in the fluorescence spectrum.

The presence of heavy bromine atoms can also influence the photophysical properties through the heavy-atom effect. This effect can enhance the rate of intersystem crossing from the singlet excited state to the triplet state, which can lead to a decrease in the fluorescence quantum yield and an increase in phosphorescence.

X-ray Crystallography for Single Crystal Structure Determination

While a crystal structure for this compound has not been reported in the publicly accessible literature, the crystal structure of the parent compound, 2,6-dihydroxynaphthalene, is known. researchgate.net In the solid state, 2,6-dihydroxynaphthalene molecules are likely to be arranged in a manner that maximizes intermolecular hydrogen bonding between the hydroxyl groups, forming extended networks.

For this compound, the introduction of the bulky bromine atoms would be expected to influence the crystal packing. The bromine atoms could participate in halogen bonding, a type of non-covalent interaction that can play a significant role in crystal engineering. The interplay between hydrogen bonding from the hydroxyl groups and potential halogen bonding from the bromine atoms would dictate the final crystal structure. A systematic study on the distortion of a naphthalene ring due to bulky peri-substituents has shown that steric repulsion can lead to a non-planar naphthalene framework. nih.gov Although the substituents in this compound are not in peri positions, steric interactions between adjacent substituents and their influence on crystal packing are important considerations.

A hypothetical crystal structure determination would yield a crystallographic information file (CIF), from which a detailed analysis of the molecular geometry and intermolecular interactions could be performed.

ParameterExpected Value/Feature
Crystal SystemTo be determined
Space GroupTo be determined
C-C bond lengths (aromatic)~1.36 - 1.42 Å
C-O bond length~1.36 Å
C-Br bond length~1.90 Å
O-H bond length~0.96 Å (can appear shorter in X-ray structures)
Intermolecular InteractionsHydrogen bonding (O-H···O), Halogen bonding (C-Br···O or C-Br···Br)

Molecular Conformation and Crystal Packing Analysis

The molecular conformation and crystal packing of functionalized analogs of this compound are pivotal to their performance in electronic devices. X-ray crystallographic studies of these derivatives reveal highly planar and rigid backbones, a feature that facilitates efficient charge transport.

In more complex systems, such as dibenzo-fused naphtho[2,3-b:6,7-b′]disilole (NDS) and naphtho[2,3-b:6,7-b′]diphosphole (NDP) derivatives, the π-conjugated core can exhibit slight warping due to packing forces in the single crystal, even though theoretical calculations suggest a completely planar optimized structure. mdpi.com The crystal structure of a trans-NDP derivative revealed an almost planar π-conjugated core. mdpi.com

The table below summarizes key crystallographic data for a functionalized analog.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
Dibenzo-fused NDS derivativeMonoclinicP2₁/c8.0034312.022414.4880106.81881334.42

Data sourced from a study on dibenzo-fused naphtho[2,3-b:6,7-b′]disilole and -diphosphole derivatives. mdpi.com

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of these functionalized analogs is predominantly governed by non-covalent interactions, which dictate the three-dimensional architecture of the crystalline solid. These interactions are critical for the electronic properties of the bulk material.

In the crystal structure of a trans-dibenzo-fused naphtho[2,3-b:6,7-b′]diphosphole (NDP) derivative, a one-dimensional slipped π-stacked arrangement is observed, with a π–π stacking distance of 3.45 Å. mdpi.com This type of stacking is common in planar aromatic molecules and is essential for facilitating charge hopping between adjacent molecules. In contrast, a related dibenzo-fused naphtho[2,3-b:6,7-b′]disilole (NDS) derivative did not exhibit π–π stacking interactions between the central cores; instead, C–H(aromatic)···π interactions with a distance of 2.56 Å were observed. mdpi.com

For bis(2-cyclohexylethyl)naphtho[2,3-b:6,7-b′]dithiophene diimide derivatives, molecules form a stacking columnar structure. nih.gov In one such derivative, the π-π distance was found to be 3.40 Å. nih.gov The molecules in adjacent columns were observed to tilt in opposite directions, creating a herringbone-like arrangement. nih.gov Such packing motifs are known to be beneficial for creating two-dimensional charge transport pathways.

The following table details some of the key intermolecular interactions observed in functionalized analogs of this compound.

Interaction TypeCompound TypeObserved Distance (Å)
π–π stackingtrans-Dibenzo-fused NDP derivative3.45
C–H···πDibenzo-fused NDS derivative2.56
π–π stackingBis(2-cyclohexylethyl)naphtho[2,3-b:6,7-b′]dithiophene diimide3.40

These detailed structural analyses of functionalized analogs underscore the importance of the 3,7-disubstituted-2,6-dihydroxynaphthalene framework in creating planar, rigid, and electronically active molecules capable of forming highly ordered solid-state structures.

Applications and Functional Role of 3,7 Dibromo 2,6 Dihydroxynaphthalene in Advanced Materials

Building Block in Organic Electronic Materials

In the field of organic electronics, the quest for stable, high-performance semiconductor materials is paramount. 3,7-Dibromo-2,6-dihydroxynaphthalene serves as a key starting material for creating larger, fused aromatic structures that are the active components in various electronic devices. The dibromo-dihydroxy substitution pattern provides specific reaction sites for extending the π-conjugated system, a critical factor in determining the material's charge transport capabilities.

The molecular framework of this compound is strategically employed to synthesize linear-shaped, fused-ring organic semiconductors. The hydroxyl groups can be converted to other functionalities, while the bromine atoms are ideal for cross-coupling reactions, enabling the fusion of heterocyclic rings onto the naphthalene (B1677914) backbone. This synthetic strategy leads to the creation of highly conjugated molecules with desirable electronic properties for semiconductor applications.

A significant application of this compound is its use in the selective synthesis of new linear-shaped naphtho[2,3-b:6,7-b′]dichalcogenophenes. This class of compounds includes derivatives containing furan, thiophene, and selenophene (B38918) rings fused to the naphthalene core. Specifically, researchers have successfully synthesized naphtho[2,3-b:6,7-b′]-difurans (NDFs) and -selenophenes (NDSs) from this precursor. These materials are then evaluated as organic semiconductors, often in comparison to the corresponding naphtho[2,3-b:6,7-b′]dithiophenes (NDTs). The choice of the chalcogen (oxygen, sulfur, or selenium) in the fused rings allows for the fine-tuning of the electronic structure of the resulting semiconductor.

Derivatives of this compound, particularly the naphthodichalcogenophenes, have been successfully integrated as the active semiconducting layer in Organic Field-Effect Transistors (OFETs). In these devices, thin films of the synthesized materials are typically deposited onto a silicon/silicon dioxide (Si/SiO₂) substrate, which acts as the gate and dielectric layer, respectively. Gold electrodes are often used for the source and drain contacts.

Research has shown that vacuum-deposited thin films of diphenyl-substituted naphthodichalcogenophenes are highly crystalline and adopt an "edge-on" molecular orientation, which is favorable for charge transport in the transistor channel. These OFETs have demonstrated effective p-type charge transport, with charge carrier mobilities exceeding 0.1 cm² V⁻¹ s⁻¹. This level of performance indicates that these materials are promising candidates for use in organic electronics.

Table 1: Performance of OFETs based on Naphthodichalcogenophene Derivatives

Semiconductor Class Device Configuration Substrate Mobility (µ)

The same family of naphthalene-based semiconductors derived from this compound also functions effectively as the donor material in organic photovoltaic (OPV) devices. In a typical bilayer solar cell structure, a thin film of the naphthodichalcogenophene derivative is deposited on an indium tin oxide (ITO) substrate and paired with an acceptor layer, such as fullerene C60 or C70.

The function of the donor material is to absorb light and generate excitons (bound electron-hole pairs), which then dissociate at the donor-acceptor interface. The separated charges are then transported to their respective electrodes to generate a photocurrent. Devices utilizing these naphthalene-based donors have achieved power conversion efficiencies (PCE) of up to 2.0%. This demonstrates the potential of this compound as a foundational block for creating new materials for solar energy applications.

Table 2: Performance of OPV Devices with Naphthodichalcogenophene Donors

Donor Material Class Acceptor Material Substrate Power Conversion Efficiency (PCE)

The charge transport properties of organic semiconductors are fundamental to the performance of electronic devices. For derivatives of this compound, such as the naphthodichalcogenophenes, the ability to efficiently transport charge carriers (holes in the case of p-type semiconductors) is a key attribute. The extended π-conjugation and the ordered molecular packing in thin films, facilitated by the linear and rigid structure of these molecules, create pathways for charge hopping between adjacent molecules. The specific chalcogen atom used—oxygen, sulfur, or selenium—influences the electronic structure and intermolecular interactions, thereby modulating the charge transport characteristics. The observed mobilities of over 0.1 cm² V⁻¹ s⁻¹ confirm that these materials possess effective charge transport capabilities suitable for OFET applications.

Precursor for Naphthalene-Based Organic Semiconductors

Component in Supramolecular Chemistry and Self-Assembly

Beyond covalent synthesis, the functional groups of this compound offer potential for its use in supramolecular chemistry. This field explores the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. The hydroxyl (-OH) groups on the naphthalene core are capable of forming strong hydrogen bonds, which are a primary driving force in molecular self-assembly.

While specific studies on the supramolecular assembly of the 3,7-dibromo isomer are not detailed in the provided results, the principle has been demonstrated with other dihydroxynaphthalene isomers. For instance, 1,8-dihydroxynaphthalene is an effective building block in the self-assembly of stable host-guest complexes through interactions with boronic acids. Similarly, germanium complexes with 2,3-dihydroxynaphthalene (B165439) can form supramolecular layered structures. These examples highlight the capacity of the dihydroxynaphthalene framework to direct the formation of ordered, higher-level architectures. The specific geometry and electronic nature of the hydroxyl and bromo groups on the 3,7-isomer could be harnessed to create unique, self-assembled structures with potential applications in areas like molecular recognition and functional materials.

Directed Self-Assembly and Nanostructure Formation

Similarly, there is a lack of published research on the directed self-assembly of this compound to form specific nanostructures. The hydroxyl and bromo functional groups on the naphthalene core could potentially direct assembly through hydrogen bonding and halogen bonding, respectively. However, no studies have been found that investigate or report on the formation of nanostructures from this specific compound.

Research on other dihydroxynaphthalene isomers, such as 1,8-dihydroxynaphthalene, has shown their utility as building blocks in self-assembly processes with boronic acids and 4,4′-bipyridine to form stable host-guest complexes. These studies highlight the potential of the dihydroxynaphthalene scaffold in creating organized supramolecular architectures, but direct evidence for this compound remains absent.

Ligand in Coordination Chemistry (if relevant to materials science)

There is no evidence in the scientific literature of this compound being used as a ligand in coordination chemistry for the development of advanced materials like metal-organic frameworks (MOFs) or coordination polymers. The hydroxyl groups could potentially act as coordination sites for metal ions; however, no such complexes or materials have been reported.

For analogous context, derivatives such as naphthalene-2,6-dicarboxylate and 2,6-Di(1H-imidazol-1-yl) naphthalene have been successfully employed as ligands to construct MOFs with interesting structural diversity and for applications in luminescent sensing. These examples demonstrate the versatility of the 2,6-disubstituted naphthalene scaffold in coordination chemistry, though it does not directly apply to the 3,7-dibromo-2,6-dihydroxy isomer.

Comparative Analysis of 3,7 Dibromo 2,6 Dihydroxynaphthalene with Positional Isomers and Analogs

Distinctive Reactivity Profiles of Brominated Dihydroxynaphthalene Isomers

The reactivity of brominated dihydroxynaphthalenes in reactions such as electrophilic aromatic substitution, coupling reactions, and polymerization is dictated by the interplay of the electronic effects of the hydroxyl and bromine substituents, as well as steric hindrance.

The hydroxyl groups are strong activating groups and ortho-, para-directors, while the bromine atoms are deactivating yet also ortho-, para-directing. The positions of these substituents on the naphthalene (B1677914) scaffold create unique electronic environments at each carbon atom.

3,7-Dibromo-2,6-dihydroxynaphthalene : In this isomer, the hydroxyl groups at positions 2 and 6 activate the ring. The bromine atoms at positions 3 and 7 are ortho to one hydroxyl group and meta to the other. The positions most activated for further electrophilic substitution would likely be C1, C5, and C8, which are ortho or para to the hydroxyl groups and not immediately adjacent to a bulky bromine atom.

3,6-Dibromo-2,7-dihydroxynaphthalene : Here, the hydroxyl groups are at the 2 and 7 positions. This arrangement results in a different activation pattern. The bromine at C3 is ortho to the C2-hydroxyl, and the bromine at C6 is ortho to the C7-hydroxyl. The symmetry of this molecule is different from the 3,7-dibromo isomer, which can influence its reactivity in polymerization reactions, potentially leading to more regular polymer chains.

6,7-Dibromo-2,3-dihydroxynaphthalene : In this isomer, both hydroxyl groups and both bromine atoms are on the same ring of the naphthalene system. The adjacent hydroxyl groups at C2 and C3 create a catechol-like arrangement, which can readily undergo oxidation. The adjacent bromine atoms at C6 and C7 will strongly deactivate that ring towards electrophilic substitution. The reactivity of this isomer will be dominated by the chemistry of the 1,2-dihydroxy-substituted ring.

The inherent reactivity differences are summarized in the table below, based on established principles of electrophilic aromatic substitution.

CompoundKey Structural FeaturesPredicted Reactivity Profile
This compound Symmetrical bromine and hydroxyl substitution across both rings.Balanced reactivity, with multiple activated sites for electrophilic substitution.
3,6-Dibromo-2,7-dihydroxynaphthalene Symmetrical substitution with a different spatial arrangement of substituents.Potentially more controlled polymerization due to symmetry.
6,7-Dibromo-2,3-dihydroxynaphthalene Substituents concentrated on respective rings.High reactivity on the dihydroxy-substituted ring, particularly towards oxidation.

This table is based on theoretical predictions from general principles of organic chemistry due to a lack of direct comparative experimental data.

Regioselectivity in further functionalization of these isomers is a critical consideration for their use as monomers or chemical intermediates. The directing effects of the existing substituents and steric hindrance play a important role.

In electrophilic aromatic substitution, the hydroxyl groups will direct incoming electrophiles to the ortho and para positions. However, the presence of bulky bromine atoms adjacent to some of these activated positions will sterically hinder attack. For instance, in this compound, the positions ortho to the hydroxyl groups (C1 and C3/C5 and C7) are electronically activated. However, C3 and C7 are already occupied by bromine, and attack at C1 and C5 might be sterically hindered by the adjacent bromine at C3 and a peri-hydrogen at C8, respectively. canterbury.ac.nz

The regioselectivity of reactions involving the hydroxyl groups, such as etherification or esterification, will also be influenced by the neighboring bromine atoms. The bromine atom ortho to a hydroxyl group can sterically hinder the approach of bulky reagents. This effect would be present in both this compound and 3,6-dibromo-2,7-dihydroxynaphthalene. In 6,7-dibromo-2,3-dihydroxynaphthalene, the two hydroxyl groups are adjacent, which could lead to chelation with metal catalysts and influence the regioselectivity of reactions at these positions.

The interplay of electronic and steric effects is a general principle in the functionalization of substituted naphthalenes. nih.govresearchgate.net For example, in Friedel-Crafts alkylation, larger alkyl groups tend to substitute at the less sterically hindered β-position (C2, C3, C6, C7) rather than the more electronically favored but sterically hindered α-position (C1, C4, C5, C8). stackexchange.com

Structure-Property Relationships Across Isomeric Forms

The arrangement of electron-donating hydroxyl groups and electron-withdrawing bromine atoms across the naphthalene π-system directly impacts the electronic structure and, consequently, the spectroscopic properties and performance in electronic devices.

The positions of the substituents alter the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is largely associated with the electron-rich aromatic system and the hydroxyl groups, while the LUMO is associated with the electron-deficient regions.

In This compound , the relatively symmetric distribution of donor and acceptor groups may lead to a particular HOMO-LUMO gap.

The different substitution pattern in 3,6-dibromo-2,7-dihydroxynaphthalene will result in a different molecular dipole moment and orbital energy levels.

6,7-Dibromo-2,3-dihydroxynaphthalene is expected to have a significantly different electronic structure due to the concentration of donor groups on one ring and acceptor groups on the other, potentially leading to a more polarized molecule with a smaller HOMO-LUMO gap.

A theoretical comparison of the electronic properties of these isomers is presented in the table below.

PropertyThis compound3,6-Dibromo-2,7-dihydroxynaphthalene6,7-Dibromo-2,3-dihydroxynaphthalene
HOMO Energy Expected to be relatively high due to two -OH groups.Expected to be similar to the 3,7-isomer.Potentially the highest due to the proximity of the two -OH groups.
LUMO Energy Influenced by the combined effect of -OH and -Br substituents.Different from the 3,7-isomer due to symmetry.Potentially lower due to the electron-withdrawing effect of the two -Br atoms on one ring.
HOMO-LUMO Gap ModerateModerate, but different from the 3,7-isomer.Potentially the smallest among the three isomers.
Polarization ModerateModerateHigh

This table is based on theoretical predictions from general principles of physical organic chemistry and computational studies on related molecules, as direct comparative data is not available.

The different substitution patterns of the isomers will lead to distinct spectroscopic signatures, particularly in NMR and UV-Vis spectroscopy.

NMR Spectroscopy : In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic environment and the proximity of other substituents. Each isomer will exhibit a unique set of signals in the aromatic region. For example, the symmetry of 3,6-dibromo-2,7-dihydroxynaphthalene would lead to a simpler spectrum than that of a less symmetric isomer. The number of unique proton signals and their splitting patterns can be used to distinguish between the isomers. researchgate.net

UV-Vis Spectroscopy : The UV-Vis absorption spectra are dependent on the electronic transitions between molecular orbitals, primarily the HOMO-LUMO transition. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption (a red shift). rsc.org Therefore, it is predicted that 6,7-dibromo-2,3-dihydroxynaphthalene, with its potentially smaller HOMO-LUMO gap, would show an absorption maximum at a longer wavelength compared to the other two isomers. The substitution pattern also affects the intensity and fine structure of the absorption bands. researchgate.net

Derivatives of dihydroxynaphthalene have been explored for applications in organic electronics, such as organic field-effect transistors (OFETs), due to their extended π-systems and potential for self-assembly. researchgate.netnih.gov The performance of such devices is critically dependent on the electronic properties of the material, its solid-state packing, and thin-film morphology.

The HOMO and LUMO energy levels of the organic semiconductor must be well-matched with the work functions of the electrodes to ensure efficient charge injection. The HOMO-LUMO gap influences the material's color and its potential use in light-emitting or photovoltaic devices.

The isomeric form of the dibrominated dihydroxynaphthalene used as a building block for a polymer or small molecule semiconductor would have a significant impact on device performance.

The electronic properties (HOMO/LUMO levels) would determine the charge carrier type (p-type or n-type) and the efficiency of charge injection and transport.

The molecular symmetry and shape of the isomers would influence their ability to pack in the solid state. A more planar and regular structure, such as that potentially offered by 3,6-dibromo-2,7-dihydroxynaphthalene, could lead to more ordered thin films with higher charge carrier mobility.

The reactivity and regioselectivity of the isomers would affect the synthesis of well-defined polymers or larger conjugated molecules, which is crucial for achieving high-performance materials.

While specific data for devices based on these exact isomers is not available, the general principles of structure-property relationships in naphthalene-based organic electronics suggest that careful selection of the isomeric building block is essential for tuning the material properties and optimizing device performance. researchgate.netnih.gov

Synthetic Accessibility and Yield Optimization for Various Isomers

The synthetic accessibility of dibrominated dihydroxynaphthalene isomers is largely dependent on the directing effects of the hydroxyl groups on the naphthalene core and the choice of brominating agent and reaction conditions. The two hydroxyl groups in dihydroxynaphthalenes are activating and ortho-, para-directing, which can lead to a mixture of products, making the synthesis of a single, pure isomer a significant challenge.

Synthesis of the Precursor: 2,6-Dihydroxynaphthalene (B47133)

The journey to this compound and its isomers begins with the synthesis of the parent compound, 2,6-dihydroxynaphthalene. Several methods have been reported for its preparation, with varying degrees of success in terms of yield and purity.

One common industrial method involves the alkali fusion of sodium 2-naphthol-6-sulfonate or sodium naphthalene-2,6-disulfonate. While this method is direct, it often suffers from low yields and the formation of impurities. rsc.org A more refined approach utilizing one-pot alkali fusion of disodium (B8443419) 2,6-naphthalenedisulfonate in the presence of an antioxidant like phenol (B47542) has been shown to significantly improve the yield to as high as 86.3%.

Bromination of Dihydroxynaphthalenes: A Game of Regioselectivity

The direct bromination of dihydroxynaphthalenes is the most straightforward approach to obtaining their dibrominated derivatives. However, controlling the position of the incoming bromine atoms is a delicate process governed by electronic and steric factors.

This compound:

Detailed synthetic procedures and yields for the direct synthesis of this compound are not extensively reported in the literature, with most information coming from chemical suppliers. This scarcity of data suggests that its synthesis may be challenging, likely due to the formation of multiple isomers. The hydroxyl groups at positions 2 and 6 direct electrophilic substitution to the 1, 3, 5, and 7 positions. Achieving selective bromination at the 3 and 7 positions would require careful optimization of reaction conditions, such as the choice of brominating agent (e.g., Br2, N-bromosuccinimide), solvent, and temperature, to favor the desired isomer over others like the 1,5- or 3,5-dibromo derivatives.

Positional Isomers and Analogs:

In contrast to the limited information on the 3,7-dibromo isomer, the synthesis of other dibrominated dihydroxynaphthalenes is better documented, providing a basis for comparison.

2,6-Dibromo-1,5-dihydroxynaphthalene: A notable example is the synthesis of 2,6-Dibromo-1,5-dihydroxynaphthalene. This isomer can be prepared by the direct bromination of 1,5-dihydroxynaphthalene (B47172) with N-bromosuccinimide (NBS) in a mixture of acetonitrile (B52724) and N,N-dimethylformamide (DMF). This method has been reported to yield the desired product in a high yield of 80%. researchgate.net The high yield suggests that the electronic and steric environment of the 1,5-dihydroxynaphthalene core favors bromination at the 2 and 6 positions.

The table below summarizes the synthetic accessibility and reported yields for 2,6-dihydroxynaphthalene and one of its brominated isomers, highlighting the current state of knowledge.

Compound NameStarting MaterialReagents and ConditionsReported Yield (%)
2,6-Dihydroxynaphthalene Disodium 2,6-naphthalenedisulfonateAlkali fusion with phenol86.3
6-Bromo-2-naphtholMulti-step synthesis via Baeyer–Villiger oxidation52 (overall)
2,6-DiacetoxynaphthaleneHydrolysis99
2,6-Dibromo-1,5-dihydroxynaphthalene 1,5-DihydroxynaphthaleneN-Bromosuccinimide in Acetonitrile/DMF80
This compound 2,6-DihydroxynaphthaleneBrominating agent (e.g., Br2, NBS)Not explicitly reported

Yield Optimization Strategies:

Optimizing the yield for a specific dibrominated dihydroxynaphthalene isomer involves several key considerations:

Choice of Brominating Agent: The reactivity of the brominating agent can influence regioselectivity. Milder reagents like N-bromosuccinimide may offer better control compared to elemental bromine.

Solvent Effects: The polarity of the solvent can affect the reaction rate and the distribution of isomers.

Temperature Control: Lowering the reaction temperature can often enhance the selectivity of electrophilic aromatic substitution reactions.

Protecting Groups: In cases where direct bromination leads to a complex mixture of isomers, a strategy involving the use of protecting groups on one or both hydroxyl functions could be employed to direct the bromination to the desired positions, followed by deprotection.

Catalysis: The use of specific catalysts could potentially influence the regiochemical outcome of the bromination reaction.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,7-Dibromo-2,6-dihydroxynaphthalene to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves solvent selection (e.g., DMF for polar intermediates), controlled stoichiometry of brominating agents, and temperature modulation. For example, highlights the use of K₂CO₃ as a base and propargyl bromide for functionalization in naphthalene derivatives. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures progress tracking. Post-reaction purification through ice quenching and ethyl acetate extraction minimizes impurities .

Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?

  • Methodological Answer : Combine NMR (¹H/¹³C) to identify hydroxyl and bromine positions, IR spectroscopy for O-H and C-Br stretching frequencies (~3200 cm⁻¹ and ~550 cm⁻¹, respectively), and mass spectrometry for molecular ion confirmation. and emphasize UV/Vis spectroscopy for π→π* transitions in aromatic systems, with digitized spectra available in NIST databases for cross-validation .

Q. What solvent systems are suitable for studying the solubility and stability of this compound in experimental setups?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydroxyl and bromine groups. Stability tests under varying pH (2–12) and temperature (4–60°C) should employ HPLC to detect degradation products. recommends protocols from toxicological profiles for naphthalene derivatives, including light exposure controls to prevent photodegradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of bromine substituents in the electrophilic substitution reactions of this compound?

  • Methodological Answer : Kinetic isotope effect (KIE) studies and computational modeling (DFT) can identify regioselectivity patterns. Compare bromination rates with non-brominated analogs (e.g., 2,7-dihydroxynaphthalene) to assess electronic effects. ’s synthesis of bromodecylthio-naphthalene derivatives demonstrates the impact of bromine on reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) while controlling variables like sample purity (HPLC >98%) and solvent artifacts. ’s toxicological framework suggests using standardized bioassays (e.g., Ames test for mutagenicity) and replicating conditions from conflicting studies to isolate confounding factors .

Q. How does the bromine substitution pattern influence the compound’s interaction with biomolecules such as DNA or proteins?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding affinities and fluorescence quenching to map interaction sites. Compare with 2,6-dibromo or 3,5-dibromo analogs (see for hydroxylated naphthalene-carboxylic acid interactions). Molecular docking simulations (e.g., AutoDock Vina) can predict halogen-bonding contributions .

Q. What advanced analytical techniques detect environmental degradation products of this compound in soil or water systems?

  • Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to identify debrominated or oxidized byproducts. ’s sulfonic acid derivatives highlight the utility of ion-pair chromatography for polar metabolites. Isotope-labeled standards improve quantification accuracy in complex matrices .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

  • Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and ECOSAR for aquatic toxicity. ’s InChIKey (AHKDVDYNDXGFPP-UHFFFAOYSA-N) enables 3D structure input into molecular dynamics simulations to assess bioaccumulation potential .

Tables for Key Data

Property Method/Technique Reference
Solubility in DMSOHPLC with UV detection (254 nm)
Br-C bond lengthX-ray crystallography
LogP (octanol-water)Shake-flask method
Binding affinity with BSASurface plasmon resonance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.